N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H23N5O7S and its molecular weight is 513.53. The purity is usually 95%.
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Biological Activity
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The reaction pathway often includes:
- Formation of the pyrimidine core : Utilizing 2-amino derivatives and appropriate carbonyl compounds.
- Substitution reactions : Introducing the benzo[d][1,3]dioxole moiety through nucleophilic substitution.
- Final modifications : Adding the dimethoxybenzamide group via acylation reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance:
These findings suggest that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancer cell lines.
The proposed mechanism of action for this compound includes:
- Inhibition of Fibroblast Growth Factor Receptors (FGFR) : The compound may act as an inhibitor of FGFR signaling pathways, which are crucial in tumor proliferation and survival.
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce programmed cell death in cancer cells by activating caspase pathways.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a structurally similar compound in a mouse model with implanted tumors. The results demonstrated a significant reduction in tumor size compared to controls, suggesting strong antitumor activity.
Case Study 2: Mechanistic Insights
In vitro studies using A549 lung cancer cells showed that treatment with the compound resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins, indicating a shift towards apoptosis.
Properties
CAS No. |
868228-08-4 |
---|---|
Molecular Formula |
C23H23N5O7S |
Molecular Weight |
513.53 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H23N5O7S/c1-32-14-6-4-13(8-16(14)33-2)21(30)26-19-20(24)27-23(28-22(19)31)36-10-18(29)25-9-12-3-5-15-17(7-12)35-11-34-15/h3-8H,9-11H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
LRLDQKBWTCVCOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N)OC |
solubility |
not available |
Origin of Product |
United States |
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